molecular formula C21H23N5O2 B6587164 1-benzyl-4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1226449-73-5

1-benzyl-4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B6587164
CAS No.: 1226449-73-5
M. Wt: 377.4 g/mol
InChI Key: ODJCAXPDADHLHS-UHFFFAOYSA-N
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Description

This compound features a benzyl-substituted piperazine moiety connected via a carbonyl group to a 1,2,3-triazole ring bearing a 4-methoxyphenyl substituent. Its structural complexity arises from the combination of aromatic (benzyl, methoxyphenyl), heterocyclic (piperazine, triazole), and carbonyl functionalities. The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , while the piperazine linkage is introduced through nucleophilic substitution or coupling reactions. The methoxy group at the para position of the phenyl ring enhances solubility and may influence electronic properties for biological interactions .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(4-methoxyphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-28-19-9-7-18(8-10-19)26-16-20(22-23-26)21(27)25-13-11-24(12-14-25)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJCAXPDADHLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-benzyl-4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is part of a class of triazole derivatives that have garnered attention for their diverse biological activities. These compounds are known for their potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the triazole ring through a click reaction involving azides and alkynes.
  • Subsequent coupling reactions to introduce the piperazine and benzyl groups.

The synthetic pathway often utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , which is favored for its efficiency and selectivity.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. In particular:

  • Antitubercular Activity : Some derivatives have been evaluated against Mycobacterium tuberculosis, demonstrating superior activity compared to traditional antibiotics like ethambutol. For instance, studies indicate that certain 1-benzyl-4-triazole derivatives possess IC50 values in the low micromolar range against resistant strains .

Anticancer Activity

Triazole compounds have also been investigated for their anticancer potential:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation. For example, compounds have been shown to inhibit angiogenesis and induce apoptosis in various cancer cell lines.

Neuroprotective Effects

The neuroprotective properties of triazole derivatives are gaining interest:

  • Acetylcholinesterase Inhibition : Some studies suggest that these compounds can act as inhibitors of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease. The structure of the triazole ring enhances binding affinity to the active site of AChE, leading to improved cognitive function in preclinical models .

Case Study 1: Antimycobacterial Activity

A study conducted on a series of 1-benzyl-4-triazole derivatives revealed that specific modifications to the triazole ring significantly enhanced their antimycobacterial activity. Compounds with electron-donating groups showed improved efficacy against M. tuberculosis with IC50 values ranging from 0.5 to 5 μM .

Case Study 2: Neuroprotective Activity

In a neuropharmacological evaluation, a subset of triazole derivatives was tested for their ability to inhibit AChE. One compound demonstrated an IC50 value of 0.13 µM, indicating potent activity compared to standard drugs like donepezil . Molecular docking studies revealed strong interactions between the triazole moiety and key residues in the AChE active site.

Research Findings Summary Table

Biological ActivityCompound StructureIC50 Range (µM)Reference
Antimycobacterial1-benzyl-4-triazole derivatives0.5 - 5
AChE InhibitionSpecific triazole derivatives0.13 - 6.21
Anticancer (Various Lines)Benzyl-triazole analogsVaries

Scientific Research Applications

Antitumor Activity

Research has demonstrated that 1-benzyl-4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine exhibits potent antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies indicate that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains. This makes it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has been investigated for its anti-inflammatory properties. Experimental models have shown that the compound can reduce inflammation markers and cytokine production in response to inflammatory stimuli.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated inhibition of cancer cell proliferation; induced apoptosis in breast cancer cells.
Study 2Antimicrobial PropertiesShowed significant antibacterial activity against E. coli and S. aureus; effective against C. albicans.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in inflammatory models; potential therapeutic use in chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, linkers, and reported properties:

Compound Name Structural Variations Key Properties/Activities Reference
1-Benzyl-4-[1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carbonyl]Piperazine (Target Compound) Triazole-carbonyl-piperazine linker; 4-methoxyphenyl substituent No direct biological data; inferred potential for enzyme inhibition or receptor binding
1-Benzyl-4-((4-Methoxyphenyl)Ethynyl)-1H-1,2,3-Triazole (3ac) Ethynyl linker instead of carbonyl; no piperazine Crystallized as stable solid; high yield (97%) via CuAAC
1-(N1-Benzyl-2-Methyl-4-Nitro-1H-Imidazol-5-yl)-4-((N1-(4-Methoxyphenyl)-Triazol-4-yl)Methyl)Piperazine (11f) Methyl linker between triazole and piperazine; nitroimidazole substituent Melting point: 116–118°C; tested against solid tumors (activity unspecified)
1-Benzyl-4-Phenyl-1H-1,2,3-Triazole Phenyl substituent instead of 4-methoxyphenyl; no carbonyl-piperazine Molecular weight: 236.12; synthesized via CuAAC (96% yield)
1-[(3-Methylphenyl)Methyl]-4-[[2-(Trifluoromethyl)Phenyl]Methyl]Piperazine Piperazine with trifluoromethyl and methylbenzyl substituents; no triazole Molecular formula: C₂₀H₂₂F₃N₂; potential CNS activity (analogous to benzylpiperazines)

Structural and Functional Analysis

  • This may enhance binding to enzymes or receptors requiring polar interactions. Ethynyl-linked triazoles (e.g., 3ac in ) exhibit planar geometries suitable for π-π stacking but lack the conformational flexibility of carbonyl-piperazine systems .
  • Substituent Effects :

    • The 4-methoxyphenyl group in the target compound improves solubility and electron-donating capacity versus phenyl or nitrophenyl substituents .
    • Nitroimidazole -containing analogs (e.g., 11f in ) are associated with antimicrobial or antiparasitic activity, but the target compound’s methoxyphenyl group may shift activity toward anti-inflammatory or anticancer targets .
  • Piperazine Modifications :

    • Piperazine derivatives with trifluoromethyl or halogenated substituents (e.g., ) often show enhanced metabolic stability and blood-brain barrier penetration, whereas the target compound’s benzyl group may prioritize peripheral activity .

Physicochemical and Crystallographic Properties

  • Melting Points :

    • The target compound’s carbonyl-piperazine linker may elevate melting points compared to methyl-linked analogs (e.g., 11f: 116–118°C) due to stronger dipole interactions .
    • Ethynyl-linked triazoles (e.g., 3ac) form stable crystals with defined packing patterns (Fig. 2A in ) .
  • Solubility: The 4-methoxyphenyl group enhances aqueous solubility relative to nonpolar substituents (e.g., 4-t-butylphenyl in ) .

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